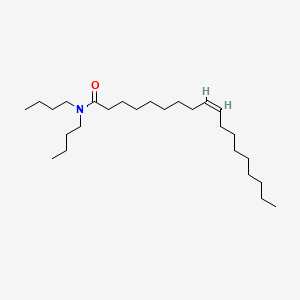![molecular formula C15H20O5 B13760388 3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid CAS No. 63257-54-5](/img/structure/B13760388.png)
3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid is a chemical compound with the molecular formula C15H20O5 It is a derivative of benzoic acid, characterized by the presence of a carboxylic acid group and a methyl group on the benzene ring, as well as an ether linkage to a carboxy-methylpentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and 4-methylpentanol.
Esterification: The 4-methylbenzoic acid is first esterified with 4-methylpentanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ether linkage and methyl groups may also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzoic acid: Lacks the ether linkage and carboxy-methylpentyl chain.
3-[(4-Carboxy-4-methylpentyl)oxy]benzoic acid: Similar structure but without the methyl group on the benzene ring.
4-Methyl-3-[(4-carboxy-4-methylpentyl)oxy]benzoic acid: Similar structure but with different substitution patterns.
Uniqueness
3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both carboxylic acid and ether linkages makes it a versatile compound for various applications.
Propiedades
Número CAS |
63257-54-5 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
3-(4-carboxy-4-methylpentoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-10-5-6-11(13(16)17)9-12(10)20-8-4-7-15(2,3)14(18)19/h5-6,9H,4,7-8H2,1-3H3,(H,16,17)(H,18,19) |
Clave InChI |
MOMCEAQWBWEIJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)OCCCC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
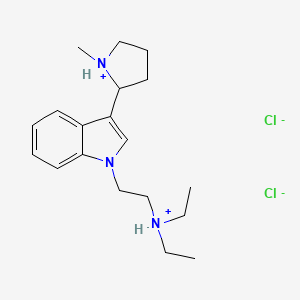
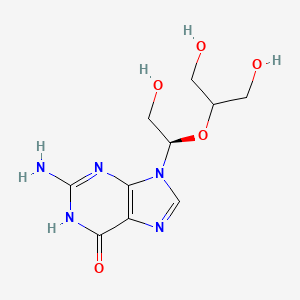
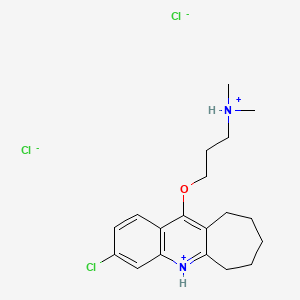

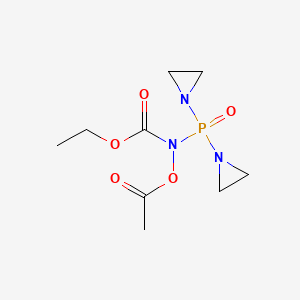

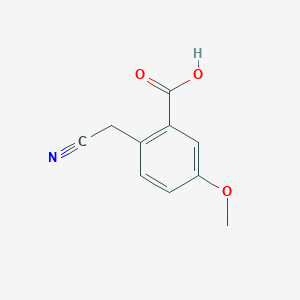

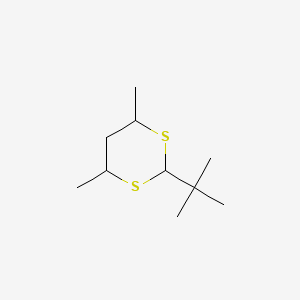
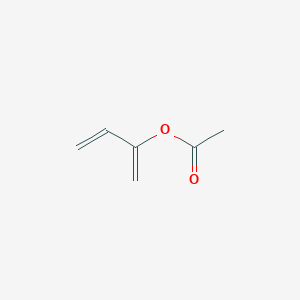
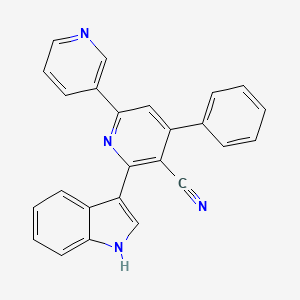
![Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-](/img/structure/B13760364.png)
